4-(4-Bromobutyl)morpholine
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Overview
Description
4-(4-Bromobutyl)morpholine is a chemical compound with the molecular formula C8H16BrNO. It is a morpholine derivative where a bromine atom is substituted at the fourth carbon atom of the butyl chain. This compound is often used in various fields, including chemistry, pharmacology, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutyl)morpholine typically involves the reaction of morpholine with 1,4-dibromobutane. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobutyl)morpholine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding morpholine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming butylmorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, and alkoxy derivatives of morpholine.
Oxidation: Morpholine N-oxides.
Reduction: Butylmorpholine.
Scientific Research Applications
4-(4-Bromobutyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Bromobutyl)morpholine involves its interaction with specific molecular targets. The bromine atom allows for the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The morpholine ring can interact with various receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromobenzyl)morpholine: Similar structure but with a benzyl group instead of a butyl group.
4-(4-Chlorobutyl)morpholine: Chlorine atom instead of bromine.
4-(4-Fluorobutyl)morpholine: Fluorine atom instead of bromine.
Uniqueness
4-(4-Bromobutyl)morpholine is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-(4-bromobutyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrNO/c9-3-1-2-4-10-5-7-11-8-6-10/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQGELINXUPUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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